Prezatide copper
Overview
Description
Mechanism of Action
Pharmacokinetics
Given its use in cosmetic products for the skin and hair , it can be inferred that it is likely to be topically absorbed and locally distributed.
Result of Action
The action of Prezatide copper results in improved skin elasticity, density, and firmness, reduction in fine lines and wrinkles, reduction in photodamage, and increased keratinocyte proliferation . It also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Biochemical Analysis
Biochemical Properties
Prezatide copper plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it increases the synthesis and deposition of type I collagen and glycosaminoglycan . It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It improves skin elasticity, density, and firmness, reduces fine lines and wrinkles, reduces photodamage, and increases keratinocyte proliferation . This compound also displays antioxidant and angiogenic effects and appears to modulate tissue remodeling in injury .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It is thought that its antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti-inflammatory ability due to the blockage of iron (Fe2+) release during injury . This compound also increases angiogenesis to injury sites .
Temporal Effects in Laboratory Settings
It is known that this compound, both free and in complex with copper, can pass through the stratum corneum , indicating its stability and potential long-term effects on cellular function.
Metabolic Pathways
It is known to increase the synthesis and deposition of type I collagen and glycosaminoglycan, suggesting its involvement in these metabolic pathways .
Transport and Distribution
This compound can pass through the stratum corneum, indicating its ability to be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
Prezatide copper is synthesized by combining the tripeptide prezatide, which consists of glycine, histidine, and lysine, with copper ions . The tripeptide is first synthesized through solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. After the tripeptide is synthesized, it is cleaved from the resin and purified .
The purified tripeptide is then reacted with copper ions under controlled conditions to form the this compound complex . The reaction typically occurs in an aqueous solution at a neutral pH, and the resulting complex is purified through techniques such as dialysis or chromatography .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale solid-phase peptide synthesis followed by complexation with copper ions . The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Prezatide copper undergoes various chemical reactions, including:
Reduction: The copper ion in this compound can also be reduced from its +2 to +1 oxidation state.
Substitution: This compound can participate in substitution reactions where the copper ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as ascorbic acid and sodium borohydride are commonly used.
Substitution: Substitution reactions typically occur in the presence of competing metal ions such as zinc or iron.
Major Products Formed
Scientific Research Applications
Prezatide copper has a wide range of scientific research applications:
Comparison with Similar Compounds
Prezatide copper is unique due to its specific tripeptide composition and its ability to form a stable complex with copper ions. Similar compounds include:
Copper tripeptide-1:
Bis(tripeptide-1) copper acetate: A copper-containing complex of tripeptide-1 acetate, similar in structure and function to this compound.
This compound stands out due to its specific combination of glycine, histidine, and lysine, which provides unique biological activities and therapeutic potential .
Properties
IUPAC Name |
copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWIFMYRRCMYMN-ACMTZBLWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23CuN6O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20237492 | |
Record name | Prezatide copper | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate | |
Record name | Prezatide copper | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89030-95-5 | |
Record name | Prezatide copper | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prezatide copper | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14683 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prezatide copper | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20237492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Prezatide copper exert its effects at the molecular level?
A1: this compound primarily acts by binding to copper ions, forming a stable complex. This complex interacts with various target molecules and influences gene expression, ultimately impacting cellular processes. [, ] For instance, it has been shown to modulate the expression of genes involved in collagen synthesis, angiogenesis, and DNA repair. [, ] While the exact mechanisms are still under investigation, the ability of this compound to interact with copper ions and modulate gene expression appears central to its diverse biological activities.
Q2: What is the structure of this compound, and what is known about its stability?
A2: this compound is a tripeptide with the amino acid sequence glycyl-L-histidyl-L-lysine complexed with a copper(II) ion. Its molecular formula is C14H22CuN6O4. While the precise structural characterization data might require further detailed investigation, its copper-binding capacity is well-documented. [] Studies on its stability under various conditions, such as different pH levels and temperatures, are crucial to understand its behavior in formulations and biological environments. This information is particularly relevant for developing stable and effective products containing this compound.
Q3: What evidence supports the anti-cancer potential of this compound?
A3: Research suggests that this compound might possess anti-cancer properties. Studies using the Connectivity Map, a tool that analyzes gene expression profiles, revealed that this compound could reverse the expression of genes overexpressed in aggressive metastatic human colon cancer. [] Furthermore, it has demonstrated the ability to reactivate programmed cell death in specific cultured human cancer cell lines. [] Notably, in vivo studies using a mouse model of Sarcoma 180 showed significant tumor suppression when treated with this compound and ascorbic acid. [] While these findings are promising, further investigations are necessary to validate these initial observations and elucidate the underlying mechanisms.
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